molecular formula C9H9FO4 B1381540 4-Fluoro-2,6-dimethoxybenzoic acid CAS No. 1803768-00-4

4-Fluoro-2,6-dimethoxybenzoic acid

Cat. No. B1381540
M. Wt: 200.16 g/mol
InChI Key: QSJIVISEGMWEGZ-UHFFFAOYSA-N
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Description

“4-Fluoro-2,6-dimethoxybenzoic acid” is a compound of scientific interest due to its potential use in various fields of research and industry. It has a molecular weight of 200.17 .


Molecular Structure Analysis

The IUPAC name for “4-Fluoro-2,6-dimethoxybenzoic acid” is the same as the common name . The InChI code for this compound is 1S/C9H9FO4/c1-13-6-3-5 (10)4-7 (14-2)8 (6)9 (11)12/h3-4H,1-2H3, (H,11,12) .

Scientific Research Applications

  • Oxidation and Synthesis Applications : 4-Fluoro-2,6-dimethoxybenzoic acid can be utilized in the oxidation of primary amines to nitroso-compounds, as demonstrated in the study by Nunno, Florio, and Todesco (1970). This process involves the transformation of 2,6-difluoroaniline into 4-fluoro-2,1,3-benzoxadiazole, followed by nitration to produce the 7-nitro-derivative (Nunno, Florio, & Todesco, 1970).

  • Biochemical Research : In biochemical studies, compounds like 4-Fluoro-2,6-dimethoxybenzoic acid are significant in understanding enzymatic activities. For instance, research by Stupperich, Konle, and Eckerskorn (1996) focused on the O-demethylase activity in enzymes, highlighting how fluorinated and chlorinated substituents enhance O-demethylation rates, indicating an electron delocalized aromatic structure supports methyl ether activation mechanisms (Stupperich, Konle, & Eckerskorn, 1996).

  • Chemical Synthesis and Transformations : In the field of chemical synthesis, researchers have explored the formation of various chemical structures using fluoro-substituted benzoic acid derivatives. For example, Umezu, Tabuchi, and Kimura (2003) found that ortho-substituted fluorine in 2,4-difluorobenzoic acid could be regio-selectively replaced with hydroxide, transforming into salicylic acid derivatives (Umezu, Tabuchi, & Kimura, 2003).

  • Medical Research Applications : In medical research, fluorine-substituted benzoic acid derivatives, including 4-Fluoro-2,6-dimethoxybenzoic acid, have been studied for their potential in developing new pharmaceutical compounds. For instance, Hammam et al. (2005) synthesized compounds tested against human cancer cell lines, indicating potential anticancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).

  • Materials Science and Polymorphism : In materials science, compounds like 4-Fluoro-2,6-dimethoxybenzoic acid are useful in studying the polymorphism of organic molecules. Semjonova and Be̅rziņš (2022) used 2,6-dimethoxybenzoic acid as a model substance to investigate how additives control the polymorphic outcome in crystallization processes (Semjonova & Be̅rziņš, 2022).

  • Environmental and Ecological Studies : 4-Fluoro-2,6-dimethoxybenzoic acid and its derivatives also find applications in environmental and ecological studies. For example, Londry and Fedorak (1993) used fluorinated compounds, including 6-fluoro-3-methylphenol, to track the degradation pathways in a methanogenic m-cresol-degrading consortium, revealing insights into environmental pollutant degradation (Londry & Fedorak, 1993).

properties

IUPAC Name

4-fluoro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJIVISEGMWEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Durrani, JHP Tyman - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
JCS Perkin I Page 1 1’658 JCS Perkin I Long-chain Phenols. Part 16. A Novel Synthesis of Homologous Orsellinic Acids and their Methyl Ethers By Aziz A. Durrani and John H. P. …
Number of citations: 24 pubs.rsc.org

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